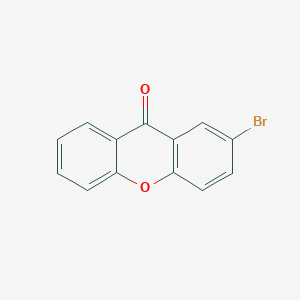

2-bromo-9H-xanthen-9-one

概述

描述

2-Bromo-9H-xanthen-9-one (CAS: 56341-31-2) is a brominated derivative of xanthone, a tricyclic aromatic compound comprising two benzene rings fused to a γ-pyrone core. The bromine substituent at the 2-position introduces steric and electronic effects that influence its reactivity and physical properties. This compound is synthesized via bromination of xanthone precursors or through coupling reactions, as demonstrated by its preparation via photochemical methods with a 94% yield and characterization using $ ^1H $ NMR (δ = 8.45–7.35 ppm) and $ ^{13}C $ NMR (δ = 176.1–117.2 ppm) . Its molecular formula is $ C{13}H7BrO_2 $, with a molecular weight of 275.10 g/mol .

准备方法

Direct Bromination Using Phosphorus Tribromide (PBr₃)

Reaction Mechanism and Reagent Selection

The direct bromination of 2-hydroxy-9H-xanthen-9-one with PBr₃ represents a cornerstone method. PBr₃ acts as a Lewis acid, facilitating the substitution of the hydroxyl (-OH) group at the 2-position with bromine. This reaction proceeds via nucleophilic attack, where the oxygen lone pair from the hydroxyl group coordinates with phosphorus, displacing bromide ions . The general reaction is:

3 \rightarrow \text{this compound} + \text{H}3\text{PO}_3

Chloroform is the preferred solvent due to its inertness and ability to dissolve both reactants . Reflux conditions (61–62°C) ensure complete conversion, typically requiring 4–6 hours .

Nucleophilic Substitution via Intermediate Halogenation

Two-Step Alkoxy-Bromination

This method involves introducing a bromine-compatible leaving group prior to substitution:

Step 1: Alkoxylation

2-Hydroxy-9H-xanthen-9-one reacts with 2-chloroethanol in acetone under reflux with potassium carbonate (K₂CO₃) to form 2-(2-hydroxyethoxy)-9H-xanthen-9-one .

Step 2: Bromination

The hydroxyethoxy intermediate is treated with PBr₃ in chloroform, replacing the hydroxyl group with bromine .

Advantages :

-

Mitigates side reactions by avoiding direct aromatic bromination.

-

Enables modular synthesis of derivatives with varying chain lengths.

Electrophilic Aromatic Bromination

Bromine (Br₂) in Acidic Media

Electrophilic substitution using Br₂ in acetic acid introduces bromine at activated aromatic positions. However, the ketone group in xanthone directs bromination to the 4- or 6-positions, making this method unsuitable for 2-bromo synthesis without directing groups .

Directed Ortho-Bromination

To achieve 2-bromo substitution, a directing group (e.g., -NH₂ or -OMe) can be introduced temporarily. For example:

-

Nitrate xanthone at the 2-position.

-

Reduce to 2-amino-xanthone.

-

Perform Sandmeyer reaction with CuBr to replace -NH₂ with -Br.

This approach remains theoretical, as no experimental data is available in the provided sources.

Optimization Strategies for Enhanced Efficiency

Solvent and Temperature Effects

-

Chloroform vs. Dichloromethane : Chloroform’s higher boiling point (61°C) improves reaction kinetics compared to dichloromethane (40°C) .

-

Catalytic Additives : Anhydrous conditions and molecular sieves enhance PBr₃ reactivity by scavenging trace moisture .

Stoichiometric Ratios

A 1.2:1 molar ratio of PBr₃ to substrate minimizes side products like dibrominated species .

Analytical Characterization

Spectroscopic Data

-

¹H NMR : Aromatic protons resonate at δ 7.2–8.3 ppm, with deshielding observed for H-2 due to bromine’s electron-withdrawing effect .

-

¹³C NMR : The carbonyl carbon appears at δ 176–178 ppm, while C-2 (Br-substituted) shifts upfield to δ 120–122 ppm .

-

IR : C=O stretch at 1670 cm⁻¹ and C-Br vibration at 560 cm⁻¹ confirm structural integrity .

Purity Assessment

HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) resolves this compound with >98% purity .

化学反应分析

Types of Reactions: 2-Bromo-9H-xanthen-9-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium amide or thiourea in solvents like dimethylformamide (DMF) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed:

Substitution Reactions: Formation of 2-amino-9H-xanthen-9-one or 2-thio-9H-xanthen-9-one.

Oxidation Reactions: Formation of xanthone-2,3-dione or other oxidized derivatives.

Reduction Reactions: Formation of 2-bromo-9H-xanthen-9-ol.

科学研究应用

Organic Synthesis

2-Bromo-9H-xanthen-9-one serves as a building block in the synthesis of more complex organic molecules. It is utilized to create derivatives that may exhibit enhanced biological activities or novel properties .

Fluorescent Probes

The compound is an essential precursor for the development of fluorescent probes used in biological imaging. Its ability to emit light upon excitation allows for effective labeling of cells and tissues, facilitating advanced microscopy techniques .

Antimicrobial Activity

Research indicates that this compound exhibits antibacterial properties against various bacterial strains. This has prompted investigations into its potential as a therapeutic agent for treating infections .

Photodynamic Therapy

The compound is being explored for its applications in photodynamic therapy (PDT) , where it acts as a photosensitizer to activate therapeutic agents through light exposure, particularly in cancer treatment .

Synthetic Intermediate

As a synthetic intermediate, this compound is used in the production of other complex organic molecules, such as cyclopenta[c]phenanthrene, which possess unique properties and potential applications in various fields .

作用机制

The mechanism of action of 2-bromo-9H-xanthen-9-one is primarily related to its ability to interact with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The bromine atom enhances the reactivity of the compound, making it more effective in targeting specific molecular pathways .

相似化合物的比较

Comparison with Structural Analogs

Positional Isomers: 4-Bromo-9H-xanthen-9-one

- Structure : Bromine at the 4-position instead of 2.

- Synthesis : Produced as a material intermediate (CAS: 861548-92-7) with 99% purity .

Dibrominated Derivatives: 2,4-Dibromo-1,3-dihydroxy-9H-xanthen-9-one

- Structure : Bromines at 2- and 4-positions, with hydroxyl groups at 1- and 3-positions.

- Synthesis : Bromination of 1,3-dihydroxyxanthen-9-one using N-bromosuccinimide (NBS) in CCl$_4$ .

- Properties: Planar molecular conformation (dihedral angle: 1.1° between benzene rings) . Intramolecular O–H⋯O hydrogen bonding stabilizes the structure . Higher molecular weight ($ C{13}H6Br2O4 $, 377.99 g/mol) and melting point compared to mono-bromo analogs.

Hydroxy- and Alkoxy-Substituted Derivatives

Examples from and :

1. 1-Hydroxy-3-O-substituted derivatives (2f, 2g, 2h, 2i) :

- Substituents: 2-methylbutoxy, but-3-en-1-yloxy, 2-methylallyloxy, hex-5-en-1-yloxy.

- Properties :

- Melting points: 105–128°C (lower than 2-bromo-9H-xanthen-9-one due to increased flexibility from alkoxy chains).

- Yields: 70–82% via nucleophilic substitution .

- Impact : Alkoxy groups enhance solubility in organic solvents, making these derivatives suitable for further functionalization.

2-(3-Bromopropoxy)-9H-xanthen-9-one (Compound 32) :

- Combines bromine and a propoxy chain for cross-coupling reactions (e.g., with cinnamic acid derivatives) .

Thioxanthone Analogs: 2-Bromo-9H-thioxanthone

- Structure : Sulfur replaces the oxygen in the pyrone ring.

- Synthesis : Reaction of thiosalicylic acid with bromobenzene in concentrated H$2$SO$4$ (69% yield) .

- Impact :

Methyl-Substituted Derivatives: 5-Bromo-3,4-dimethyl-9H-xanthen-9-one

- Structure : Bromine at 5-position with methyl groups at 3- and 4-positions.

- Properties: Molecular formula $ C{10}H{13}N5O2S $, 267.31 g/mol .

Data Table: Key Properties of Selected Xanthenones

生物活性

2-Bromo-9H-xanthen-9-one is a synthetic derivative of xanthone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a dibenzo-γ-pyrone framework. The presence of the bromine atom significantly alters its chemical reactivity and biological activity compared to other xanthone derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study tested various xanthone derivatives against a range of bacteria and fungi, revealing that this compound showed significant inhibition against several strains, including Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Candida albicans | 25 µg/mL |

Anticancer Properties

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HepG2 | 20 | Cell cycle arrest |

| HCT116 | 25 | Apoptosis induction |

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The bromine atom enhances the compound's reactivity, allowing it to target specific molecular pathways effectively. This interaction can lead to the inhibition or modulation of various biological processes .

Comparative Studies

When compared with other xanthone derivatives, such as 9H-xanthen-9-one and its chlorinated analogs, this compound demonstrates distinct biological activities due to the presence of the bromine atom. For instance, while both compounds exhibit antimicrobial properties, the brominated derivative shows enhanced potency against certain bacterial strains .

Table 3: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| 9H-xanthen-9-one | Moderate | Low |

| 2-Chloro-9H-xanthen-9-one | Moderate | Moderate |

Case Studies

A notable case study involved the synthesis and evaluation of a library of xanthone derivatives, including this compound. The study highlighted its potential as a lead compound for developing new antimicrobial agents . Additionally, in vivo studies are warranted to explore its therapeutic efficacy further.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-bromo-9H-xanthen-9-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves bromination of 1,3-dihydroxy-xanthen-9-one using reagents like N-bromosuccinimide (NBS) under controlled conditions . Optimization includes adjusting solvent polarity (e.g., dichloromethane or ethanol), temperature (room temperature to reflux), and stoichiometric ratios. Evidence from derivative syntheses (e.g., 1-hydroxy-3-O-substituted xanthones) shows yields exceeding 70–82% when using alkyl bromides (e.g., 3-bromo-2-methylpropene) in nucleophilic substitution reactions . For diaryl derivatives, Heck reactions and electrocyclization under reflux in 1,2,4-trichlorobenzene are effective .

Q. What spectroscopic techniques are essential for confirming the structure of this compound derivatives?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., aromatic proton shifts at δ 6.8–8.2 ppm for xanthene scaffolds) .

- IR Spectroscopy : Detection of carbonyl (C=O) stretching bands near 1650–1700 cm and C-Br vibrations at 500–600 cm .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 298 for brominated derivatives) to validate molecular weight .

- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve crystal structures, with metrics like R-factor < 0.05 indicating high precision .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow CLP Regulation (EC) No 1272/2008 guidelines:

- Use fume hoods to minimize inhalation risks.

- Wear nitrile gloves and protective eyewear due to potential skin/eye irritation.

- Store at 0–6°C for stability, and consult Safety Data Sheets (SDS) for hazard-specific disposal protocols .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data when characterizing novel this compound derivatives?

- Methodological Answer : Contradictions (e.g., unexpected H NMR shifts) may arise from tautomerism or residual solvents. Strategies include:

- Variable Temperature NMR : To detect dynamic processes (e.g., keto-enol tautomerism).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign connectivity.

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian or ORCA software) .

- Crystallographic Cross-Verification : Resolve ambiguities via X-ray diffraction .

Q. What strategies elucidate structure-activity relationships (SAR) of this compound derivatives in pharmacological studies?

- Methodological Answer :

- Regression Analysis : Correlate substituent size/electronic effects with bioactivity. For example, antiallergic activity in rat PCA models shows higher potency with bulky substituents (e.g., hex-5-en-1-yloxy groups) .

- In Silico Docking : Use AutoDock Vina to predict binding modes to targets like neuraminidase or COX-2 .

- Metabolic Stability Assays : Assess pharmacokinetics via liver microsome models to prioritize lead compounds.

Q. How can crystallization challenges (e.g., twinning, low resolution) be mitigated during X-ray structure determination?

- Methodological Answer :

- Crystal Optimization : Screen solvents (e.g., ethanol/acetone mixtures) and use seeding techniques.

- Data Collection : Use synchrotron radiation for low-resolution crystals.

- Refinement in SHELXL : Apply TWIN commands for twinned datasets and constrain anisotropic displacement parameters .

Q. What computational methods predict the reactivity and stability of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, C-2 bromination is favored due to higher electron density at the xanthene core .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯O contacts) influencing crystal packing .

- TD-DFT : Simulate UV-Vis spectra to compare with experimental data for photostability assessment.

属性

IUPAC Name |

2-bromoxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrO2/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQUGFRRGGOYCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408008 | |

| Record name | 2-bromo-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56341-31-2 | |

| Record name | 2-bromo-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMO-9-XANTHENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。